molecular formula C13H17Cl2NO2 B1456605 2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride CAS No. 1779462-24-6

2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride

Cat. No.: B1456605
CAS No.: 1779462-24-6
M. Wt: 290.18 g/mol
InChI Key: ZSROTUQDCIPMOX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO2 and its molecular weight is 290.18 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride, also known by its CAS number 1779462-24-6, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (2-chlorophenyl)(1-piperidinyl)acetic acid hydrochloride
  • Molecular Formula : C13H17ClNO2
  • Molecular Weight : 253.73 g/mol
  • Physical Form : White to yellow solid
  • Purity : ≥95% .

The biological activity of this compound has been associated with several mechanisms:

  • Anticancer Activity : Initial studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G1 phase, which is crucial for cancer treatment strategies .
  • Antimicrobial Properties : Similar compounds in its class have demonstrated antibacterial and antifungal activities. Although specific data for this compound is limited, related piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Effects : The compound may possess antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in cancer biology where oxidative stress plays a significant role in tumor progression .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Activity Type Cell Line/Organism IC50 (µM) Mechanism Reference
AntiproliferativeHCT-116 (colon cancer)20.05Induces apoptosis
AntibacterialS. aureus0.0039 - 0.025Disrupts bacterial cell wall
AntifungalC. albicans16.69 - 78.23Inhibits fungal growth
AntioxidantVariousNot specifiedReduces oxidative stress

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of related compounds, it was found that piperidine derivatives could significantly reduce cell viability in HCT-116 cells through mechanisms involving mitochondrial dysfunction and apoptosis induction. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperidine derivatives, revealing that compounds with halogen substitutions exhibited superior antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that similar modifications could enhance the biological activity of this compound .

Properties

IUPAC Name

2-(2-chlorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2.ClH/c14-11-7-3-2-6-10(11)12(13(16)17)15-8-4-1-5-9-15;/h2-3,6-7,12H,1,4-5,8-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSROTUQDCIPMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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